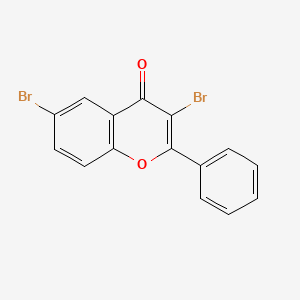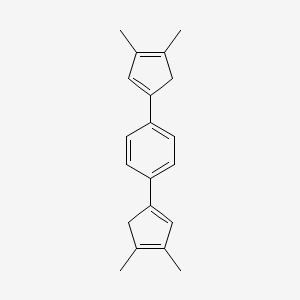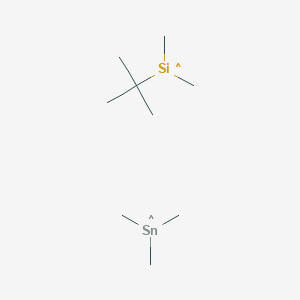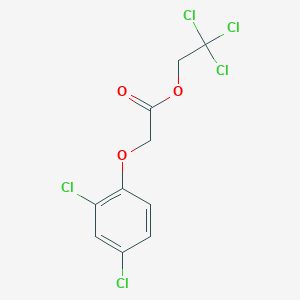
Acetic acid, (2,4-dichlorophenoxy)-, 2,2,2-trichloroethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (2,4-dichlorophenoxy)-, 2,2,2-trichloroethyl ester is a chemical compound that belongs to the class of phenoxy herbicides. It is derived from 2,4-dichlorophenoxyacetic acid, a widely used herbicide known for its effectiveness in controlling broadleaf weeds. The ester form of this compound is used in various applications due to its enhanced stability and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,4-dichlorophenoxy)-, 2,2,2-trichloroethyl ester typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 2,2,2-trichloroethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and involves the removal of water to drive the reaction to completion . The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this ester is carried out in large-scale reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The use of continuous flow reactors and azeotropic distillation techniques helps in achieving high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, (2,4-dichlorophenoxy)-, 2,2,2-trichloroethyl ester undergoes various chemical reactions, including:
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2,4-Dichlorophenoxyacetic acid and 2,2,2-trichloroethanol.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Aplicaciones Científicas De Investigación
Acetic acid, (2,4-dichlorophenoxy)-, 2,2,2-trichloroethyl ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of acetic acid, (2,4-dichlorophenoxy)-, 2,2,2-trichloroethyl ester involves its interaction with plant hormone pathways. It mimics the action of auxins, a class of plant hormones, leading to uncontrolled growth and eventually the death of the plant . The compound binds to auxin receptors, disrupting normal cellular processes and causing physiological imbalances .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): The parent compound, widely used as a herbicide.
2,4,6-Trichlorophenoxyacetic acid: Another phenoxy herbicide with similar properties.
2,4-Dichlorophenoxybutyric acid: A related compound with a longer carbon chain.
Uniqueness
Acetic acid, (2,4-dichlorophenoxy)-, 2,2,2-trichloroethyl ester is unique due to its ester form, which provides enhanced stability and efficacy compared to its parent acid. The presence of the trichloroethyl group also imparts distinct physicochemical properties, making it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
110187-67-2 |
|---|---|
Fórmula molecular |
C10H7Cl5O3 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
2,2,2-trichloroethyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C10H7Cl5O3/c11-6-1-2-8(7(12)3-6)17-4-9(16)18-5-10(13,14)15/h1-3H,4-5H2 |
Clave InChI |
DKDPTIQADOWLET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)OCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile](/img/structure/B14331860.png)
![1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine](/img/structure/B14331875.png)
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14331876.png)
![[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14331878.png)
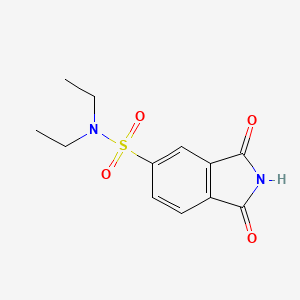
![2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane](/img/structure/B14331895.png)
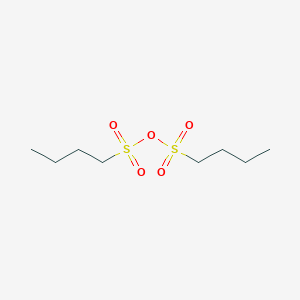
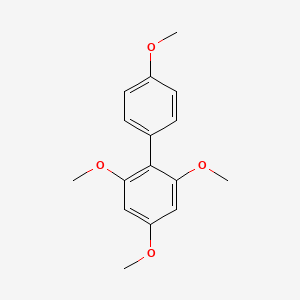
![Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-](/img/structure/B14331920.png)
![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-one](/img/structure/B14331921.png)
